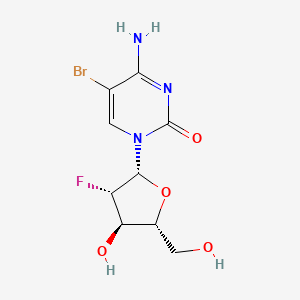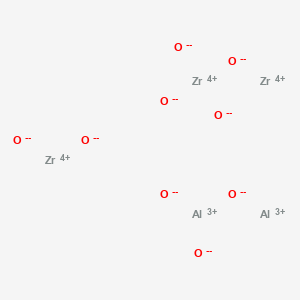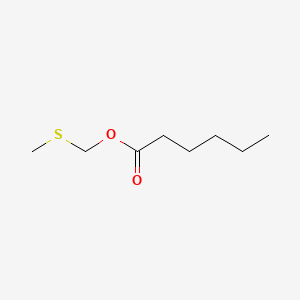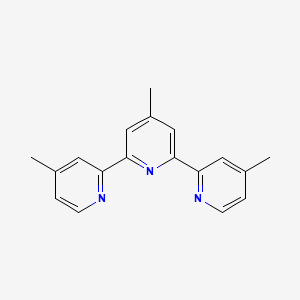
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl-
Descripción general
Descripción
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- is a chemical compound that belongs to the terpyridine family. It is a versatile ligand that has been extensively studied for its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
Application in Catalysis
Scientific Field
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is used as a ligand in catalysis . It has been found to be useful in dye-sensitized nanocrystalline solar cells and as a precursor for bisterpyridylalkanes .
Methods of Application
The compound is synthesized through the Pd/C-catalyzed dehydrogenative coupling of 4-picoline . The addition of MnO2 improves the yield of the reaction, making it useful on a large scale .
Results
The use of MnO2 as an oxidant was found to dramatically increase the conversion of the oxidative coupling and enhance the amount of terpyridine produced .
Application in Light-Harvesting Materials
Scientific Field
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is used in light-harvesting materials . It is a precursor to the tricarboxylate, which has also proven to be useful in dye-sensitized solar cells .
Results
Application in the Synthesis of Chiral Derivatives
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is utilized in the synthesis of chiral derivatives for asymmetric catalysis .
Methods of Application
The compound is used as a metal-binding domain to form metallo-supramolecular structures .
Results
The application of this compound in the synthesis of chiral derivatives has been successful, but the specific results or outcomes are not detailed in the source .
Application in the Synthesis of Methylated Alkanes and Ketones
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
Methods of Application
The compound is used as a ligand in Ni-catalyzed methylation reactions .
Results
The application of this compound in the synthesis of methylated alkanes and ketones has been successful, but the specific results or outcomes are not detailed in the source .
Application in Reductive Dimerization Reaction
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be used as a ligand in Ni-catalyzed reductive dimerization reaction .
Methods of Application
The compound is used as a ligand in Ni-catalyzed reductive dimerization reactions .
Results
The application of this compound in reductive dimerization reactions has been successful, but the specific results or outcomes are not detailed in the source .
Application in the Synthesis of Bipyridine Derivatives
Summary of the Application
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Methods of Application
Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Results
Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . New methods are now being developed .
Application in the Oxidation of Alcohols
Summary of the Application
The complexes of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine are employed in the oxidation of alcohols .
Methods of Application
The compound is used to form complexes that are then used in the oxidation reactions .
Results
The specific results or outcomes are not detailed in the source .
Application in the Carbonylation of Aromatic Compounds
Summary of the Application
The complexes of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine are used in the carbonylation of aromatic compounds .
Methods of Application
The compound is used to form complexes that are then used in the carbonylation reactions .
Results
Application in the Synthesis of Oxygen-Binding Molecules
Summary of the Application
The complexes of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine are used as oxygen-binding molecules .
Methods of Application
The compound is used to form complexes that are then used as oxygen-binding molecules .
Results
Application in the Synthesis of Dye Sensitized Solar Cells
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is used to prepare complexes that are valuable for applications in Dye Sensitized Solar Cells .
Methods of Application
The compound is used in a new route for the synthesis of 4,4’,4’‘-tricarboxy-2,2’:6’,2’'-terpyridine .
Results
This synthetic pathway has a lower ecological impact with respect to yield, atom economy, solvent and chemicals used and wastes generated when compared to a previously reported method .
Application in the Synthesis of Methylated Alkanes and Ketones
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
Results
Application in Ni-Catalyzed Reductive Dimerization Reaction
Summary of the Application
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be used in Ni-catalyzed reductive dimerization reaction .
Propiedades
IUPAC Name |
4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPFEPGENIUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347614 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
CAS RN |
33354-75-5 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

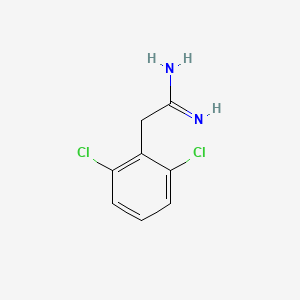
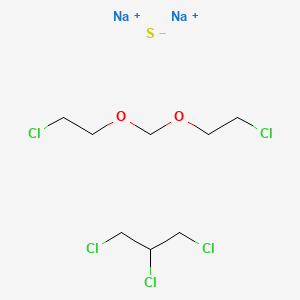
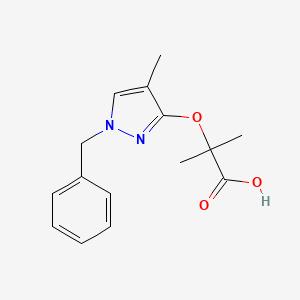
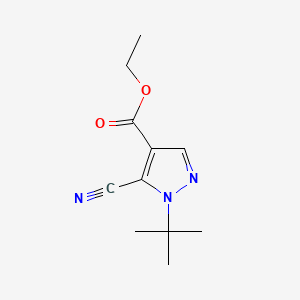
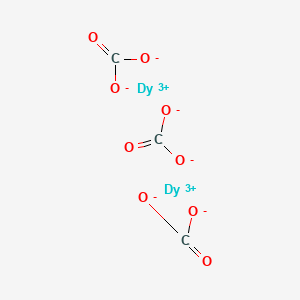
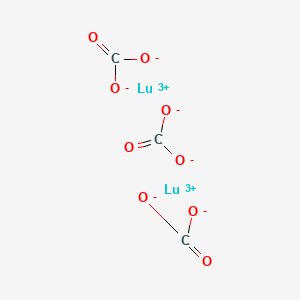

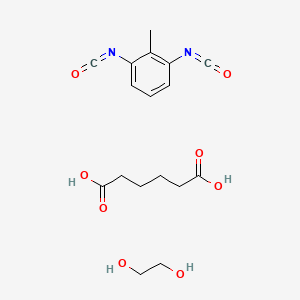
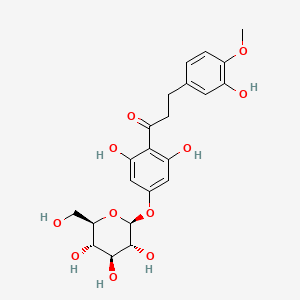
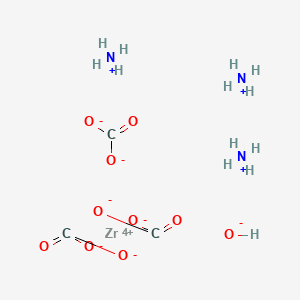
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
